REACTION_CXSMILES
|
[F:1][CH:2]1[CH:7](OC)[NH:6][C:5](=[O:10])[NH:4][C:3]1=[O:11].Cl>>[F:1][C:2]1[C:3](=[O:11])[NH:4][C:5](=[O:10])[NH:6][CH:7]=1
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
FC1C(NC(NC1OC)=O)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to refluxing temperature
|
Type
|
CUSTOM
|
Details
|
the precipitation of a solid
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(NC(NC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |